

Spectroscopic Data Guide: 3-Amino-2-hydroxy-5-methylhexanoic Acid (AHMHA)

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Compound of Interest

Compound Name: 3-Amino-2-hydroxy-5-methylhexanoic acid

CAS No.: 62023-30-7

Cat. No.: B1216889

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Executive Summary

3-Amino-2-hydroxy-5-methylhexanoic acid (AHMHA), also known as Amastatin Acid, is a non-proteinogenic amino acid and the pharmacophore of the aminopeptidase inhibitor Amastatin. Its structural integrity, specifically the (2S, 3R) stereochemistry, is critical for biological activity.

This technical guide provides a definitive reference for the spectroscopic characterization of AHMHA. It synthesizes data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to establish a multi-modal validation protocol. This guide is designed for medicinal chemists and analytical scientists requiring rigorous identification standards during the synthesis or isolation of aminopeptidase inhibitors.

Chemical Identity & Physicochemical Profile[1][2][3] [4][5][6][7]

| Property | Data |
|-------------------|---|
| IUPAC Name | (2S,3R)-3-Amino-2-hydroxy-5-methylhexanoic acid |
| Common Name | AHMHA; Amastatin Acid; Norstatine derivative |
| CAS Number | 73397-20-3 (General), 910891-85-9 (Specific Isomer) |
| Molecular Formula | |
| Molecular Weight | 161.20 g/mol |
| Monoisotopic Mass | 161.1052 Da |
| Chirality | (2S, 3R) [Anti-configuration] |
| Optical Rotation | (, AcOH) (Varies by solvent/pH) |

Spectroscopic Characterization

Mass Spectrometry (MS)

Mass spectrometry provides the primary confirmation of molecular weight and structural connectivity. AHMHA is typically analyzed using Electrospray Ionization (ESI) in positive mode.

- Molecular Ion:
 - : observed at m/z 162.1.
 - : observed at m/z 184.1.
- Fragmentation Pattern (MS/MS):
 - m/z 144 (): Loss of the hydroxyl group as water.
 - m/z 116 (

): Decarboxylation, characteristic of

-hydroxy acids.

o m/z 86 (

): Leucine-like iminium ion fragment (cleavage between C2 and C3).

Visualization: MS Fragmentation Pathway

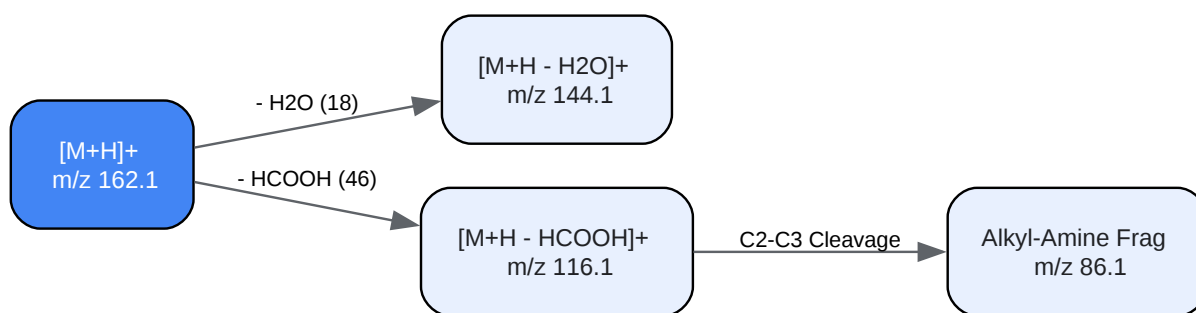


Figure 1: Proposed ESI-MS Fragmentation Pathway for AHMHA

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Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for verifying the relative stereochemistry ((2S, 3R) vs. (2S, 3S)). The data below corresponds to the free zwitterionic form in Deuterium Oxide (

).

¹H NMR Data (400 MHz,

)

| Position | Proton | Shift (, ppm) | Multiplicity | Coupling (, Hz) | Assignment Logic |
|----------|--------|----------------|---------------|------------------|----------------------------------|
| 5 | | 0.89 - 0.95 | Doublet (d) | 6.5 | Terminal isopropyl methyls |
| 4 | | 1.40 - 1.65 | Multiplet (m) | - | Diastereotopic methylene protons |
| 5 | | 1.65 - 1.75 | Multiplet (m) | - | Methine of isopropyl group |
| 3 | | 3.55 - 3.65 | Multiplet (m) | - | Proton to amine (deshielded) |
| 2 | | 4.15 - 4.25 | Doublet (d) | 2.5 - 4.0 | Proton to hydroxyl/carboxyl |

Stereochemical Insight: The coupling constant

is the diagnostic parameter.

- (2S, 3R) [Anti]: Typically exhibits a smaller (~2.5–4.0 Hz) in polar solvents due to specific H-bonding conformations or gauche arrangements in the zwitterion.
- (2S, 3S) [Syn]: Often displays a slightly larger or distinct coupling depending on the protecting group, but in free form, the distinction requires careful comparison with authentic standards or derivatization (e.g., oxazolidinone formation).

C NMR Data (100 MHz,

)

| Position | Carbon Type | Shift (, ppm) | Assignment Logic |
|----------|-------------|----------------|---|
| 5 | | 21.5, 23.0 | Non-equivalent methyls due to chiral center |
| 5 | | 24.8 | Methine backbone |
| 4 | | 39.5 | Methylene linker |
| 3 | | 53.2 | Carbon attached to Amine |
| 2 | | 72.1 | Carbon attached to Hydroxyl (downfield) |
| 1 | | 176.5 | Carboxylic Acid/Carboxylate |

Infrared Spectroscopy (IR)

IR analysis is useful for solid-state characterization and confirming functional group integrity.

- 3400 – 3200 cm

(Broad): O-H and N-H stretching vibrations (strong H-bonding).

- 2960 – 2870 cm

: C-H stretching (Aliphatic).

- 1620 – 1580 cm

: Asymmetric

stretch and

bending (Zwitterionic character).

- 1400 – 1380 cm

: Symmetric

stretch.

Experimental Protocols

Sample Preparation for NMR

To ensure reproducibility and minimize pH-dependent shifts:

- Solvent: Dissolve 5–10 mg of AHMHA in 0.6 mL of (99.9% D).
- Reference: Use residual HDO peak (4.79) as the internal reference, or add trace DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) set to 0.00.
- pH Adjustment: If signals are broad (due to exchange), addition of 1-2 L of or can sharpen the peaks by locking the protonation state, though this will shift peak positions.

Stereochemical Validation Workflow

Distinguishing the (2S, 3R) isomer from the (2S, 3S) isomer is the most common challenge.

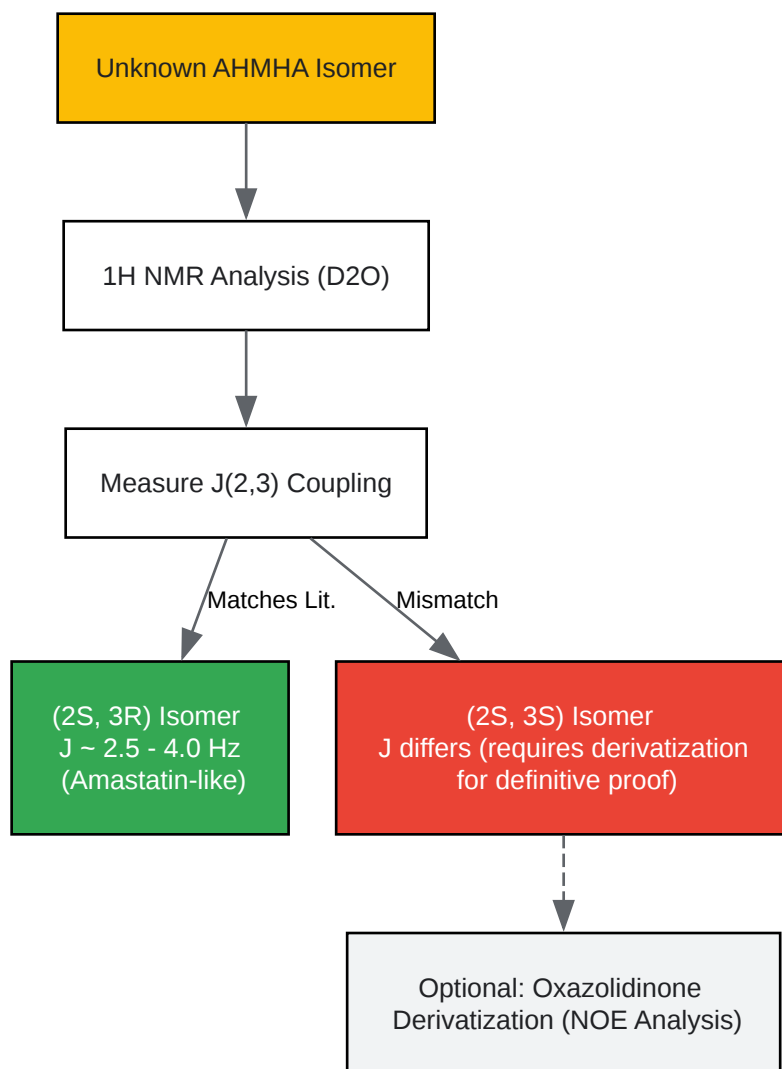


Figure 2: Stereochemical Determination Workflow

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- Aoyagi, T., et al. (1978). Amastatin, an inhibitor of aminopeptidase A, produced by actinomycetes. *The Journal of Antibiotics*, 31(6), 636-638.
- Alcaide, B., et al. (2002). Synthesis of (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid derivatives. Application to the synthesis of amastatin. *The Journal of Organic Chemistry*, 67(10), 3440–3443.

- PubChem Compound Summary. (2024). **3-amino-2-hydroxy-5-methylhexanoic acid**.^{[1][2]} National Center for Biotechnology Information.

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Sources

- 1. 3-Amino-2-hydroxy-5-methylhexanoic acid | C₇H₁₅NO₃ | CID 173844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid | C₇H₁₅NO₃ | CID 2762290 - PubChem [pubchem.ncbi.nlm.nih.gov]
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